6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL

Synthetic Methodology Process Chemistry Carbazole Functionalization

Select this compound for its unmatched dual-site reactivity. The 6-position boronic ester enables efficient Suzuki cross-coupling to build π-conjugated systems, while the free 2-position hydroxyl allows independent alkylation or glycosylation without protection. This eliminates extra steps and boosts overall yield compared to single-site analogs. A single-step, quantitative-yield synthesis [local evidence] ensures cost-effective scale-up.

Molecular Formula C15H14BNO3
Molecular Weight 267.09 g/mol
CAS No. 809287-17-0
Cat. No. B12520537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL
CAS809287-17-0
Molecular FormulaC15H14BNO3
Molecular Weight267.09 g/mol
Structural Identifiers
SMILESB1(OCCO1)C2=CC3=C(C=C2)N(C4=C3C=CC(=C4)O)C
InChIInChI=1S/C15H14BNO3/c1-17-14-5-2-10(16-19-6-7-20-16)8-13(14)12-4-3-11(18)9-15(12)17/h2-5,8-9,18H,6-7H2,1H3
InChIKeyWJMVWNZDGQSCSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

809287-17-0: 6-(1,3,2-Dioxaborolan-2-yl)-9-methyl-9H-carbazol-2-ol Procurement and Selection Guide


6-(1,3,2-Dioxaborolan-2-yl)-9-methyl-9H-carbazol-2-ol (CAS 809287-17-0) is a multifunctional carbazole derivative bearing both a reactive boronic ester and a phenolic hydroxyl group . Its molecular formula is C15H14BNO3, with a molecular weight of approximately 267.09 g/mol . This compound serves as a critical intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex conjugated systems in fields like organic electronics and medicinal chemistry [1].

Why Generic Substitution of 6-(1,3,2-Dioxaborolan-2-yl)-9-methyl-9H-carbazol-2-ol Fails in Advanced Synthesis


Simply substituting a generic carbazole or boronic ester cannot replicate the specific reactivity profile of 6-(1,3,2-dioxaborolan-2-yl)-9-methyl-9H-carbazol-2-ol. Its unique value proposition lies in the precise, orthogonally reactive functionalization at the 6- and 2-positions of the carbazole core. The boronic ester at the 6-position is primed for cross-coupling to extend conjugation and tune electronic properties, while the free hydroxyl at the 2-position offers an independent site for further functionalization like alkylation or glycosylation without protecting group manipulation . This dual-site reactivity is not present in simpler analogs like the parent 9-methyl-9H-carbazol-2-ol (CAS 51846-67-4) which lacks the boron handle , nor in many boronic acid derivatives that are prone to uncontrolled oligomerization (formation of boroxines) [1]. A generic replacement would break the synthetic pathway, requiring additional steps and reducing overall yield.

Quantitative Evidence: Comparing 6-(1,3,2-Dioxaborolan-2-yl)-9-methyl-9H-carbazol-2-ol (809287-17-0) to Alternatives


Synthesis Efficiency: One-Step Protocol in Quantitative Yield vs. Multi-Step Strategies

A peer-reviewed protocol demonstrates a one-step synthesis of 6-(1,3,2-dioxaborolan-2-yl)-9-methyl-9H-carbazol-2-ol in quantitative yield [1]. This compares favorably to alternative multi-step syntheses for similar complex carbazole derivatives, which often report cumulative yields below 50% due to purification losses in each step [2]. The ability to obtain the target compound in a single, high-yielding step directly reduces procurement costs and increases the efficiency of downstream R&D workflows.

Synthetic Methodology Process Chemistry Carbazole Functionalization

Hydrolytic Stability: Protected Boronic Ester vs. Unprotected Boronic Acid

The 1,3,2-dioxaborolane group in the target compound acts as a protected boronic acid, providing superior stability against hydrolysis and preventing the formation of anhydride byproducts (boroxines) common with free boronic acids [REFS-1, REFS-2]. This structural feature is crucial for procurement, as it ensures the material's reactivity is preserved during long-term storage, minimizing batch-to-batch variability. In contrast, the corresponding boronic acid analog, (9-methyl-9H-carbazol-2-yl)boronic acid (CAS 2216782-35-1), is known to be more sensitive to moisture and prone to decomposition [3].

Organoboron Chemistry Stability Shelf Life

Dual-Site Reactivity: Orthogonal Functionalization for Complex Molecule Construction

The target compound provides two distinct and orthogonal reactive handles: a boronic ester at the 6-position for Pd-catalyzed cross-couplings and a free hydroxyl group at the 2-position for nucleophilic substitutions or oxidations . This dual-site reactivity enables streamlined, divergent synthesis of complex molecular libraries from a single intermediate. In comparison, related building blocks like 9-methyl-9H-carbazol-2-ol (CAS 51846-67-4) lack the boron handle entirely , while others like N-methylcarbazole-3-boronic acid pinacol ester (CAS 1217891-71-8) lack the free hydroxyl , limiting their utility in convergent synthetic strategies.

Synthetic Methodology Molecular Design Diversity-Oriented Synthesis

Validated Structural Identity: Comprehensive Spectroscopic Characterization

The compound's identity and purity can be rigorously verified using a set of published spectroscopic data, including 1H, 2H, 13C NMR, IR, and Raman spectroscopy [1]. This comprehensive characterization profile minimizes the risk of misidentification and ensures batch-to-batch consistency, which is paramount for reproducible research. For procurement, this means the material is received with a well-documented analytical fingerprint, unlike some lesser-characterized analogs where significant time and resources must be spent on in-house characterization .

Quality Control Analytical Chemistry Characterization

Predicted Physicochemical Properties: Favorable logP and PSA for Material Handling

The target compound exhibits a predicted LogP of 1.78 and a Polar Surface Area (PSA) of 43.62 Ų . These values are within the favorable range for central nervous system (CNS) drug candidates, suggesting potential applications beyond electronics in medicinal chemistry. In comparison, its brominated precursor, 6-bromo-9-methyl-9H-carbazol-2-ol (CAS 809287-14-7), has a significantly higher LogP of 3.80 , indicating it is more lipophilic and may have different solubility and permeability characteristics, which can be a critical differentiator in early-stage drug discovery.

Physicochemical Properties Drug Design Material Handling

Key Research & Industrial Applications for 6-(1,3,2-Dioxaborolan-2-yl)-9-methyl-9H-carbazol-2-ol (809287-17-0)


Divergent Synthesis of Conjugated Organic Semiconductors

The boronic ester at the 6-position makes this compound an ideal building block for Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing the extended π-conjugated systems found in organic semiconductors, OLED emitters, and photovoltaic materials [1]. The orthogonal phenol group at the 2-position can be used to attach solubilizing side chains or linkers to tune material processability and film morphology, enabling a modular approach to materials discovery.

Late-Stage Functionalization in Medicinal Chemistry

The favorable predicted physicochemical properties (LogP 1.78) suggest potential for CNS drug development . The boronic ester handle allows for the late-stage introduction of diverse aromatic groups via cross-coupling, a powerful strategy for rapidly exploring structure-activity relationships (SAR) around a carbazole core. The free hydroxyl provides an additional vector for modification, enabling the synthesis of complex, drug-like molecules.

Synthesis of Fluorescent Probes and Chemosensors

Carbazole derivatives are well-known for their strong fluorescence and photostability. The dual functionality of this compound allows for the creation of tailored fluorescent probes. The boronic ester can be used to attach the carbazole fluorophore to a target-specific ligand, while the hydroxyl group can be functionalized with a sensing moiety (e.g., for reactive oxygen species detection), creating a ratiometric or turn-on sensor [2].

Process Development and Scale-Up

The availability of a one-step, quantitative-yield synthesis for this compound [3] makes it an attractive candidate for process development and scale-up. The reduced number of synthetic steps lowers the cost of goods and minimizes waste, aligning with the principles of green chemistry. Its stability as a protected boronic ester further simplifies large-scale handling and storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.